2-Phenyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole
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Overview
Description
2-Phenyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazides with carbon disulfide in the presence of a base, followed by the reaction with an aryl halide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced heterocycles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Phenyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal applications, the compound may interact with cellular receptors or enzymes, leading to the modulation of signaling pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3,4-oxadiazole: Lacks the sulfanyl and trimethylphenyl groups, resulting in different chemical properties and applications.
5-[(2,4,6-Trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole:
2-Phenyl-5-methyl-1,3,4-oxadiazole: Contains a methyl group instead of the sulfanyl and trimethylphenyl groups, affecting its chemical behavior.
Uniqueness
The presence of both phenyl and trimethylphenyl groups in 2-Phenyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole imparts unique chemical properties, such as increased stability and specific reactivity patterns. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-phenyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-9-13(2)16(14(3)10-12)11-22-18-20-19-17(21-18)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHDNNIHKPWDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NN=C(O2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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